molecular formula C15H26O2 B2690972 2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran CAS No. 223734-62-1

2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran

Cat. No. B2690972
CAS RN: 223734-62-1
M. Wt: 238.371
InChI Key: RXFVLXNCIATBOG-GICMACPYSA-N
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Description

2H-Pyrans are a class of organic compounds that contain a pyran ring, which is a six-membered heterocyclic ring with five carbon atoms and one oxygen atom . Tetrahydro-2H-pyran-2-ol is a specific example of a 2H-Pyran .


Synthesis Analysis

The synthesis of 2H-Pyrans has been a topic of research in organic chemistry. Various methods have been developed, including the Knoevenagel condensation and the electrocyclization reaction . A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has also been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .


Molecular Structure Analysis

The molecular formula of Tetrahydro-2H-pyran-2-ol is C5H10O2 . The structure includes a six-membered ring with one oxygen atom .


Chemical Reactions Analysis

2H-Pyrans can undergo various chemical reactions. For instance, they can establish an equilibrium with their opened isomeric forms .


Physical And Chemical Properties Analysis

Tetrahydro-2H-pyran-2-ol has a molecular weight of 102.13 . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

Tetrahydrobenzo[b]pyrans Synthesis

Tetrahydrobenzo[b]pyrans are of considerable importance in naturally occurring compounds, pharmaceuticals, and drug-candidate molecules. Research has focused on synthesizing these molecules using different organocatalysts. Organocatalytic approaches have been investigated for the synthesis of tetrahydrobenzo[b]pyrans, highlighting the development of new strategies for three-component condensation of dimedone, various aldehydes, and malononitrile. This review article introduces three-component catalyzed synthesis of tetrahydrobenzo[b]pyran compounds, emphasizing developments in the use of organocatalysts (H. Kiyani, 2018).

Pyrazolines and Pyrazine Derivatives

Pyrazoline derivatives have been found to possess diverse biological properties, stimulating research in this field. They show prominent pharmacological effects, such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This review sheds light on the therapeutic patent literature describing the applications of pyrazolines and their derivatives on selected activities, summarizing a wide range of pharmaceutical applications and compositions (M. Shaaban, Abdelrahman S. Mayhoub, A. Farag, 2012).

Pyrazine derivatives, known for their two-nitrogen-containing six-membered ring aromatic heterocyclic structure, have been found to possess diverse pharmacological properties. This comprehensive review covers pyrazines derivatives patented as potential active compounds, highlighting their antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, and anticancer effects. It underscores the need for further studies to rationalize the biological activities found in order to develop more effective and clinically interesting compounds (S. Ferreira, C. Kaiser, 2012).

Safety and Hazards

Tetrahydro-2H-pyran-2-ol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

The synthesis and study of 2H-Pyrans and related compounds continue to be an active area of research in organic chemistry due to their presence in many natural products and their potential for various applications .

properties

IUPAC Name

2-[(5S)-dec-1-yn-5-yl]oxyoxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-3-5-7-11-14(10-6-4-2)17-15-12-8-9-13-16-15/h2,14-15H,3,5-13H2,1H3/t14-,15?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFVLXNCIATBOG-GICMACPYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC#C)OC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CCC#C)OC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran

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